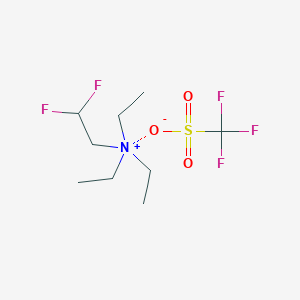
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes trifluoromethanesulfonic acid and difluoroethyl groups, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester typically involves the reaction of trifluoromethanesulfonic acid with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Trifluoromethanesulfonic Acid: This is achieved by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide.
Reaction with 2,2-Difluoroethylamine: The prepared trifluoromethanesulfonic acid is then reacted with 2,2-difluoroethylamine in the presence of a suitable catalyst to form the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1)
- Methanesulfonic acid, 1,1,1-trifluoro-, azanyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
- Methanesulfonic acid, 1,1,1-trifluoro-, chromium(2+) salt (2:1)
Uniqueness
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester is unique due to its combination of trifluoromethanesulfonic acid and difluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C9H18F5NO3S |
|---|---|
Peso molecular |
315.30 g/mol |
Nombre IUPAC |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
QIUBCQLYIWMRNK-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

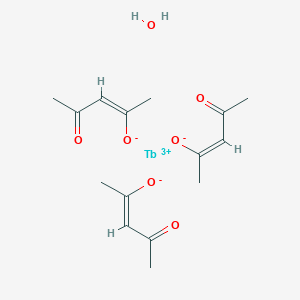

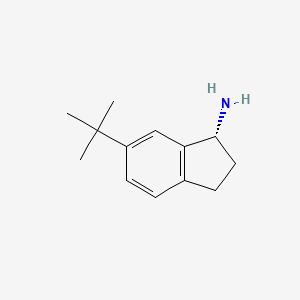
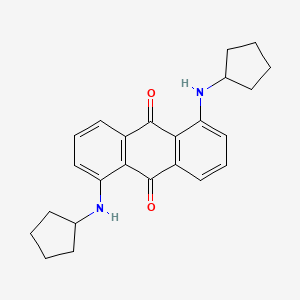
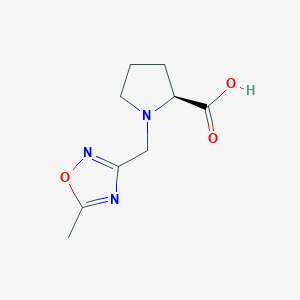

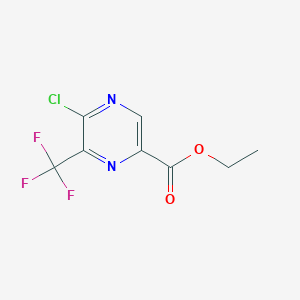
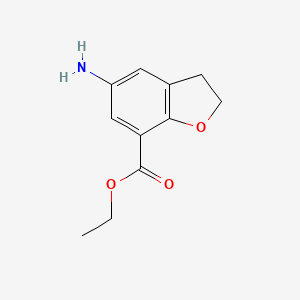
![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)

